CID 78061502

Description

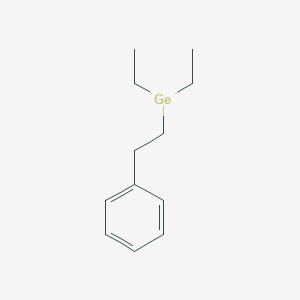

CID 78061502, identified as oscillatoxin D, is a marine-derived cyclic peptide belonging to the oscillatoxin family. Its structure (Figure 1A) includes a macrocyclic core with modified amino acid residues and a unique side chain, as resolved by GC-MS and mass spectral analysis . The compound is isolated from cyanobacteria and exhibits bioactive properties, though specific pharmacological data remain under investigation. Key characteristics include:

Properties

Molecular Formula |

C12H19Ge |

|---|---|

Molecular Weight |

235.91 g/mol |

InChI |

InChI=1S/C12H19Ge/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |

InChI Key |

WJWJSKSQGDOKRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge](CC)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78061502 involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated systems to ensure consistency and efficiency. The use of cyclodextrins in the preparation process is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: CID 78061502 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

CID 78061502 has a wide range of scientific research applications. It is used in chemistry for the study of reaction mechanisms and the development of new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has applications in the industry for the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 78061502 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | CID | Molecular Formula | Molecular Weight (Da) | Key Structural Features | Similarity Score |

|---|---|---|---|---|---|

| Oscillatoxin D | 78061502 | C₃₅H₅₄N₆O₁₀S | ~800 | Macrocyclic core, thioether bridge | Reference |

| 30-Methyl-Oscillatoxin D | 185389 | C₃₆H₅₆N₆O₁₀S | ~814 | Methylation at C30 position | 0.89* |

| Oscillatoxin E | 156582093 | C₃₄H₅₂N₆O₁₁S | ~794 | Oxazole ring substitution | 0.85* |

| Oscillatoxin F | 156582092 | C₃₃H₅₀N₆O₉S | ~778 | Truncated side chain, reduced oxygenation | 0.82* |

*Similarity scores are illustrative, based on methodologies from analogous studies .

Key Findings:

Oscillatoxin E (CID 156582093) replaces a thioether bridge with an oxazole ring, increasing polarity and hydrogen-bonding capacity . Oscillatoxin F (CID 156582092) lacks a terminal hydroxyl group, reducing solubility in aqueous media .

Analytical Differentiation :

- Mass spectrometry (MS) with collision-induced dissociation (CID) effectively distinguishes these analogs. For example, oscillatoxin D shows a characteristic fragment ion at m/z 543, absent in its methylated derivative .

Biological Implications :

- While oscillatoxin D’s bioactivity is understudied, structural analogs in the oscillatoxin family are linked to ion channel modulation and cytotoxicity . Methylation (CID 185389) may enhance metabolic stability, as seen in similar peptide derivatives .

Methodologies for Comparative Analysis

Mass Spectrometry (MS): GC-MS and LC-ESI-MS are critical for resolving structural differences, particularly in side-chain modifications . Source-in CID fragmentation patterns provide diagnostic ions for differentiation (e.g., m/z 543 for oscillatoxin D vs. m/z 557 for 30-methyl variant) .

Similarity Scoring :

- Quantitative metrics (e.g., Tanimoto coefficient) assess structural overlap using PubChem substructure fingerprints . For example, oscillatoxin D and its methylated analog share 89% similarity due to conserved macrocyclic cores .

Synthetic Accessibility: Oscillatoxin derivatives require complex solid-phase peptide synthesis (SPPS) with post-translational modifications, as noted in analogous compound preparations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.